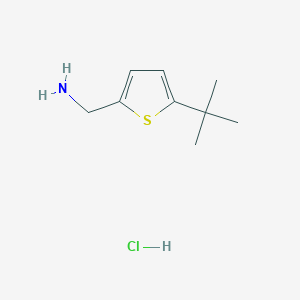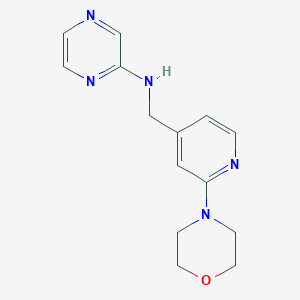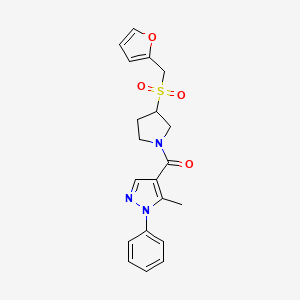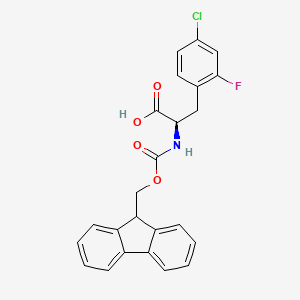
Fmoc-D-2-Fluoro-4-chlorophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-2-Fluoro-4-chlorophenylalanine is a phenylalanine derivative . Its IUPAC name is (2R)-3-(4-chloro-2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . It has a molecular weight of 439.87 .
Molecular Structure Analysis
The InChI code for Fmoc-D-2-Fluoro-4-chlorophenylalanine is 1S/C24H19ClFNO4/c25-15-10-9-14 (21 (26)12-15)11-22 (23 (28)29)27-24 (30)31-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-10,12,20,22H,11,13H2, (H,27,30) (H,28,29)/t22-/m1/s1 .Physical And Chemical Properties Analysis
Fmoc-D-2-Fluoro-4-chlorophenylalanine is a solid at room temperature .Scientific Research Applications
Peptide Synthesis and Biochemical Probes
Fmoc (9-fluorenylmethyloxycarbonyl) amino acids, including Fmoc-D-2-Fluoro-4-chlorophenylalanine, are integral in solid phase peptide synthesis (SPPS), providing a means to protect the amino group during peptide chain assembly. Fields and Noble (2009) highlighted that Fmoc amino acids have been crucial in advancing SPPS through various solid supports, linkages, and side chain protecting groups, enabling the synthesis of biologically active peptides and small proteins under versatile conditions (Fields & Noble, 2009).
Self-Assembly and Material Science
Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly properties, attributed to the hydrophobicity and aromaticity of the Fmoc group. Tao et al. (2016) reviewed the self-organization of Fmoc-modified molecules, noting their significant potential in applications such as bio-templating, drug delivery, and the development of therapeutic materials due to their inherent self-assembly features (Tao et al., 2016).
Biomedical Applications
The antibacterial and anti-inflammatory applications of Fmoc-decorated self-assembling peptides represent a promising area of research. Schnaider et al. (2019) demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine, highlighting their potential in the development of resin-based composites for biomedical applications (Schnaider et al., 2019).
Optical Property Modulation
The self-assembly of Fmoc-modified compounds can influence their optical properties, a phenomenon explored by Tao et al. (2015). They found that pH-dependent self-assembly of Fmoc-5-aminopentanoic acid resulted in materials with modifiable optical properties, offering insights into the design of novel photonic materials (Tao et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(2R)-3-(4-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGUFIDCGQXZES-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-2-Fluoro-4-chlorophe | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


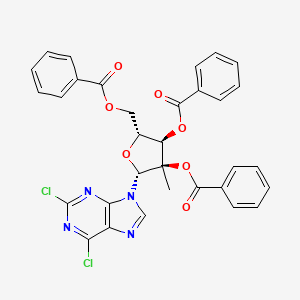

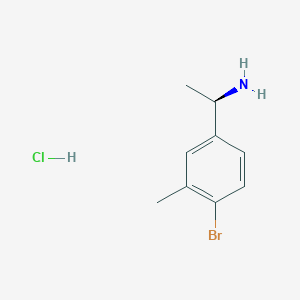
![Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate](/img/structure/B2979276.png)
![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)

![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)

